molecular formula C17H11BrN2O4 B4582670 4-(4-bromo-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

4-(4-bromo-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B4582670
M. Wt: 387.2 g/mol
InChI Key: FOXMYKRDIAQMFY-ZSOIEALJSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-(4-bromo-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one" often involves multicomponent reactions or the condensation of different chemical entities. For instance, a related compound was synthesized through a reaction involving 4-bromobenzyl and thiophen-2-yl derivatives, characterized by spectroscopic methods like 1H NMR, IR, and Mass spectroscopy (Kaneria et al., 2016). Another example includes the synthesis of triazole derivatives characterized by single-crystal X-ray diffraction, highlighting the importance of structural determination in understanding these compounds' chemical nature (Fun et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of these compounds, including X-ray crystallography and spectroscopic methods, provides insights into their geometric configuration and electronic structure. For example, crystal structure determination of a related compound revealed its non-centrosymmetric nature and detailed molecular geometry, which is crucial for understanding its reactivity and interaction with biological targets (Somagond et al., 2018).

Scientific Research Applications

Synthesis and Biological Evaluation

A study explored the synthesis of various 4-thiazolidinone derivatives, including compounds structurally related to 4-(4-bromo-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, for their antimicrobial and antitubercular properties. These compounds were evaluated against selected bacteria, fungi, and Mycobacterium tuberculosis, highlighting their potential in developing new antimicrobial agents (Samadhiya et al., 2014).

Educational Application in Organic Chemistry

Another research focused on the educational aspect, where the synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, a compound with similarities to the one , was used as an experiment in an upper-division undergraduate organic chemistry laboratory. This experiment aimed to demonstrate a practical application of the Erlenmeyer–Plochl reaction and introduce students to concepts of green chemistry and solvent-free reactions, showcasing the compound's role as an immunomodulator and tyrosinase inhibitor (Rodrigues et al., 2015).

Antimicrobial Activity

Further studies on 4-thiazolidinone derivatives, including structural analogs of the compound , showed significant antimicrobial activity against various bacterial and fungal strains. This research underlines the importance of these compounds in the development of new antimicrobial agents and expands our understanding of their potential applications in combating infectious diseases (Deep et al., 2014).

Antimicrobial and Antioxidant Properties

Investigations into the synthesis and characterization of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives, which are structurally related to the compound in focus, demonstrated their potent antimicrobial activity against a range of bacterial and fungal strains. These findings contribute to the ongoing search for new antimicrobial agents with potential applications in medical and pharmaceutical research (Kaneria et al., 2016).

properties

IUPAC Name

(4Z)-4-[(4-bromo-3-nitrophenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O4/c1-10-2-5-12(6-3-10)16-19-14(17(21)24-16)8-11-4-7-13(18)15(9-11)20(22)23/h2-9H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXMYKRDIAQMFY-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC(=C(C=C3)Br)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(4-bromo-3-nitrophenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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